2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole
Description
Chemical Structure and Properties The compound 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole (CAS No. 1007375-81-6) features a benzo[d]thiazole core linked to a phenyl ring substituted with a pinacol boronate ester. Its molecular formula is C₁₉H₂₀BNO₂S, with a molecular weight of 337.25 g/mol . The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for applications in medicinal chemistry and materials science .
Synthesis and Applications
Synthesized via palladium-catalyzed coupling reactions, this compound is commercially available with purity ≥95% and is used in pharmaceuticals, particularly in "healing drugs" . Its structural robustness and boronate functionality make it a versatile intermediate for further derivatization.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO2S/c1-18(2)19(3,4)23-20(22-18)14-11-9-13(10-12-14)17-21-15-7-5-6-8-16(15)24-17/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXCWPKYKVFZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds via oxidative addition of a palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic ester and reductive elimination to form the carbon-carbon bond. Key catalytic systems include:
Substrate Preparation
The brominated precursor, 2-(4-bromophenyl)benzo[d]thiazole, is synthesized via cyclization of thiourea derivatives with 4-bromobenzaldehyde under acidic conditions. Subsequent coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives completes the synthesis.
Nucleophilic Substitution in Boronic Ester Formation
Nucleophilic displacement of halogen atoms by boron nucleophiles provides an additional route, though less common than cross-coupling.
Lithium-Boron Exchange Reactions
Aryl lithium intermediates, generated via n-BuLi treatment of brominated benzothiazoles, react with bis(pinacolato)diboron to form boronic esters. For example:
Challenges and Limitations
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Moisture Sensitivity : Lithium intermediates require strict anhydrous conditions.
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Side Reactions : Competing dimerization or over-borylation may occur without precise stoichiometry.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 1,4-Dioxane | 95°C | 80–85% | >95% |
| Miyaura Borylation | PdCl₂(dppf) | Dioxane | 95°C | 76–83% | >95% |
| Nucleophilic Substitution | n-BuLi | THF | −78°C to RT | 70–76% | 90–95% |
Key Observations :
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Suzuki-Miyaura coupling offers the highest yields but requires pre-functionalized boronic esters.
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Miyaura borylation simplifies the process by directly borylating brominated precursors.
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Nucleophilic methods are less efficient but avoid palladium catalysts.
Optimization Strategies for Enhanced Efficiency
Ligand Design
Bulky phosphine ligands (e.g., PPh₃) enhance catalytic activity by stabilizing palladium intermediates, reducing side reactions.
Base Selection
Solvent Systems
Polar aprotic solvents like 1,4-dioxane facilitate reactant solvation and catalyst stability, critical for high conversions.
Challenges in Scale-Up and Industrial Applications
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Catalyst Cost : Palladium-based systems incur high expenses, motivating research into nickel or copper alternatives.
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Purification : Column chromatography remains necessary for isolating pure products, complicating large-scale synthesis.
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Moisture Sensitivity : Boronic esters require anhydrous storage to prevent hydrolysis to boronic acids .
Chemical Reactions Analysis
Oxidative Cleavage with Hydrogen Peroxide
The boronate ester group undergoes selective oxidation with hydrogen peroxide (H₂O₂), forming a phenolic derivative while releasing the fluorescent benzothiazole component. This reaction underpins its utility as a "turn-on" fluorescent probe for ROS detection .
Reaction Mechanism
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Step 1 : H₂O₂ cleaves the boronate ester’s B–O bonds, generating an intermediate boronic acid.
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Step 2 : Spontaneous elimination of the boronic acid produces a phenolic compound, accompanied by fluorescence emission at 604 nm (λₑₓ = 450 nm) .
Key Parameters
| Parameter | Value/Observation | Source |
|---|---|---|
| Reaction Time | <10 minutes (pH 7.4, 37°C) | |
| Detection Limit for H₂O₂ | 0.18 μM | |
| Fluorescence Quantum Yield (Φ) | 0.43 post-reaction |
This reaction is highly selective for H₂O₂ over other reactive oxygen species (e.g., - OH, O₂- ⁻) and metal ions (Fe³⁺, Cu²⁺) .
Stability and Reactivity Under Physiological Conditions
The compound demonstrates stability across a broad pH range (4–9) and low cytotoxicity (IC₅₀ > 100 μM in A549 and HepG2 cells), enabling live-cell imaging .
Degradation Pathways
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Hydrolytic Stability : Slow hydrolysis in aqueous media (t₁/₂ ≈ 48 hours at pH 7.4) .
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Photostability : Resists photobleaching under continuous illumination (488 nm, 30 minutes) .
Comparative Reactivity with Structural Analogs
The benzothiazole-boronate system shows distinct reactivity compared to oxazole- or thiophene-based analogs:
| Compound Class | H₂O₂ Sensitivity | Fluorescence Response | Reference |
|---|---|---|---|
| Benzothiazole-Boronate | 0.18 μM | 25-fold increase | |
| Oxazole-Boronate | 0.52 μM | 12-fold increase | |
| Thiophene-Boronate | 1.2 μM | 8-fold increase |
The enhanced sensitivity of the benzothiazole derivative arises from its rigid π-conjugated system, which amplifies fluorescence upon boronate cleavage .
Scientific Research Applications
Chemical Synthesis
Boronic Acids and Derivatives : The presence of the dioxaborolane moiety in this compound allows it to act as a versatile building block in organic synthesis. Boronic acids are known for their ability to form stable complexes with diols and can participate in Suzuki coupling reactions, which are essential for constructing biaryl compounds.
Material Science
Organic Light Emitting Diodes (OLEDs) : Compounds containing boron have been extensively studied for their application in OLEDs. The incorporation of the dioxaborolane structure can enhance the electron transport properties and stability of the materials used in OLED devices.
Polymer Chemistry : The boron-dioxaborolane group can be utilized to create cross-linked polymer networks that exhibit improved mechanical properties and thermal stability. This is particularly useful in the development of advanced materials for coatings and adhesives.
Biological Applications
Drug Development : The benzo[d]thiazole moiety is known for its biological activity, including antimicrobial and anticancer properties. The addition of the dioxaborolane group may enhance the pharmacokinetic properties of potential drug candidates by improving solubility and bioavailability.
Targeted Drug Delivery : The ability of boron compounds to form complexes with biomolecules opens avenues for targeted drug delivery systems. This compound could potentially be functionalized to carry therapeutic agents directly to diseased tissues.
Analytical Chemistry
Fluorescent Probes : The unique optical properties of compounds containing boron make them suitable for use as fluorescent probes in analytical chemistry. They can be employed in sensing applications due to their ability to change fluorescence properties upon interaction with specific analytes.
Environmental Applications
Pollutant Detection : Boron-based compounds have been explored for their use in detecting environmental pollutants, including heavy metals and organic contaminants. The functionalization of this compound may lead to the development of sensitive detection systems.
- OLED Performance Enhancement :
- Anticancer Activity :
- Fluorescent Sensing Applications :
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole depends on its specific application:
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Research Trends
Electronic Effects : Thiazole-based derivatives exhibit higher electron density than oxazole or isoxazole analogues, enhancing their reactivity in cross-coupling reactions .
Functional Group Influence: Methoxy or amino substituents improve solubility and enable targeted applications (e.g., BE01 for amyloid imaging) .
Synthetic Efficiency : Yields and purity vary based on steric and electronic factors. For example, BT-BO achieves 99.7% purity despite structural complexity , while simpler analogues like the benzo[d]oxazole derivative have lower purity (95%) .
Safety Profiles: The target compound carries warnings for skin/eye irritation (H315, H319, H335) , whereas amino-substituted variants may exhibit reduced toxicity due to enhanced solubility .
Biological Activity
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole is a compound that combines boron chemistry with heterocyclic structures. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. The presence of the dioxaborolane moiety enhances its reactivity and solubility, potentially leading to various applications in drug development and material synthesis.
- Chemical Formula : C13H16BNO2S
- Molecular Weight : 253.24 g/mol
- CAS Number : 72218751
- Structure : The compound features a benzo[d]thiazole core linked to a boron-containing substituent, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole possess anticancer properties. The incorporation of boron into the structure may enhance these effects through mechanisms such as:
- Inhibition of tumor growth : Compounds like benzothiazoles have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- Targeting specific pathways : The interaction of the boron atom with biological molecules can modulate signaling pathways involved in cancer progression.
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The biological activity of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole may include:
- Bacterial inhibition : Studies have shown that related compounds exhibit significant antibacterial effects against various strains of bacteria .
- Fungal activity : There is potential for antifungal applications as well, given the structural similarities to known antifungal agents.
Neuroprotective Effects
Some benzothiazole derivatives have demonstrated neuroprotective effects. This could be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's. The proposed mechanisms include:
- Reduction of oxidative stress : Compounds may help mitigate oxidative damage in neuronal cells.
- Modulation of neurotransmitter systems : Alterations in neurotransmitter levels can lead to neuroprotection .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated that benzothiazole derivatives significantly inhibited cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the low micromolar range. |
| Study B (2020) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. |
| Study C (2019) | Investigated neuroprotective effects in animal models, showing reduced neuronal loss and improved cognitive function after treatment with related compounds. |
The biological activity of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, leading to altered cell survival rates.
- Enzyme Inhibition : Interaction with specific enzymes involved in cell signaling or metabolic pathways can result in therapeutic effects.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit DNA repair mechanisms.
Q & A
Basic: How can researchers optimize Suzuki-Miyaura cross-coupling reactions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves palladium-catalyzed coupling of 2-(4-bromophenyl)benzo[d]thiazole with bis(pinacolato)diboron. Key parameters include:
- Catalyst : Pd(dppf)Cl₂ (1–3 mol%) .
- Solvent : 1,4-dioxane or THF/water mixtures, heated to 80–100°C under inert conditions .
- Base : Potassium acetate (KOAc) or K₂CO₃ (3–5 equiv.) .
- Reaction Time : 8–18 hours, with yields ranging from 65% to 90% .
Purification often involves aqueous workup, crystallization (ethanol), and spectroscopic validation (¹H/¹³C NMR, MS) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ 1.3–1.4 ppm for pinacolato methyl groups) and ¹³C NMR (δ 83–85 ppm for dioxaborolane carbons) confirm the boron-aryl bond .
- Mass Spectrometry : High-resolution MS (DART or ESI) validates molecular weight (e.g., [M+H]⁺ = 322 for the parent compound) .
- Elemental Analysis : Theoretical vs. experimental C/H/N content (e.g., ±0.3% deviation) ensures purity .
Advanced: How does the dioxaborolane group influence intramolecular charge transfer in donor-acceptor systems?
Methodological Answer:
The boron group acts as an electron-deficient moiety, enabling charge transfer in dyads. For example:
- In meta-terphenyl-linked systems, the dioxaborolane unit stabilizes charge-separated states, as shown via fluorescence quenching and redox potentials .
- Computational modeling (DFT) and transient absorption spectroscopy quantify charge transfer efficiency .
Advanced: What challenges arise when designing fluorescent probes using this compound for H₂O₂ detection?
Methodological Answer:
- Selectivity : The boronate ester reacts with H₂O₂ to form phenol, triggering fluorescence. However, competing ROS (e.g., ONOO⁻) may require masking groups or steric hindrance .
- Cell Permeability : Modifications like methoxy substituents (e.g., 6-methoxy derivatives) enhance cellular uptake, validated via confocal microscopy in A549 cells .
- Response Time : Kinetic studies (e.g., fluorescence recovery within 30 minutes) ensure real-time monitoring .
Advanced: How do reaction yields vary with aryl halide precursors (bromo vs. chloro)?
Methodological Answer:
Yields depend on halide reactivity:
- Bromide Precursors : Higher yields (e.g., 65–90%) due to faster oxidative addition with Pd .
- Chloride Precursors : Lower yields (21–32%) require prolonged reaction times or additives like Buchwald ligands .
Example: tert-Butyl carbamate derivatives show 65% yield (bromo) vs. 32% (chloro) .
Advanced: What are the key challenges in integrating this compound into OLED emissive layers?
Methodological Answer:
- Thermal Stability : Sublimation purification (≥200°C under vacuum) prevents decomposition .
- Electroluminescence : The boron group enhances electron injection, but aggregation-induced quenching requires host-guest matrix optimization (e.g., 10% doping in CBP) .
- Device Efficiency : External quantum efficiency (EQE) >10% is achievable via triplet harvesting in TADF systems .
Advanced: What mechanistic insights explain the role of Pd catalysts in coupling reactions?
Methodological Answer:
- Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide, forming a PdII intermediate .
- Transmetallation : Boronate transfers the aryl group to PdII, facilitated by base-mediated activation .
- Reductive Elimination : PdII releases the coupled product, regenerating Pd⁰ .
In situ XAS or kinetic studies can monitor these steps .
Advanced: How does environmental humidity affect the stability of this compound during storage?
Methodological Answer:
- Hydrolysis Risk : The dioxaborolane group hydrolyzes in moisture, forming boronic acid. Stability tests (TGA/DSC) show degradation above 60% relative humidity .
- Storage Recommendations : Anhydrous conditions (argon atmosphere, molecular sieves) and −20°C storage extend shelf life .
Advanced: How can researchers address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Sample Purity : Recrystallization (e.g., ethanol/water) removes salts or solvents skewing C/H/N ratios .
- Combustion Analysis : Triplicate measurements reduce error margins (e.g., ±0.1% for carbon) .
- Synchrotron XRD : Resolves crystallographic vs. bulk composition mismatches .
Advanced: What strategies improve the quantum yield of benzothiazole-based AIE probes?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
